The Genesis of a Mediator: An In-depth Technical Guide to the Discovery of Slow-Reacting Substance of Anaphylaxis (SRS-A)
The Genesis of a Mediator: An In-depth Technical Guide to the Discovery of Slow-Reacting Substance of Anaphylaxis (SRS-A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery of the Slow-Reacting Substance of Anaphylaxis (SRS-A), a crucial milestone in understanding the pathophysiology of allergic reactions and asthma. This document delves into the foundational experiments, methodologies, and the eventual chemical characterization of SRS-A as the cysteinyl leukotrienes, offering a detailed resource for researchers and professionals in the field.
Introduction: Beyond Histamine (B1213489)
In the early 20th century, histamine was considered the primary mediator of anaphylactic shock. However, astute observations by researchers suggested the existence of other biologically active substances. The landmark discovery of a "slow-reacting substance" set the stage for a new chapter in allergy and inflammation research, ultimately leading to the development of a novel class of therapeutics.
The Dawn of Discovery: Early Experiments
The story of SRS-A begins in the late 1930s with the work of Wilhelm Feldberg and Charles Kellaway. Their experiments, along with the subsequent definitive characterization by Walter Brocklehurst, laid the groundwork for decades of research.
Initial Identification of a "Slow-Reacting Substance" (Feldberg & Kellaway, 1938)
Feldberg and Kellaway, while investigating the effects of cobra venom on perfused guinea pig lungs, observed a phenomenon distinct from the rapid contraction induced by histamine. They identified a substance that caused a slower, more sustained contraction of the guinea pig ileum smooth muscle.
Experimental Protocol: Perfused Guinea Pig Lung (Feldberg & Kellaway, 1938)
This protocol describes the initial method used to demonstrate the release of a bioactive substance from the lungs.
-
Animal Model: Guinea pig.
-
Apparatus: The lungs were isolated and perfused via a cannula inserted into the pulmonary artery. The perfusion fluid was a modified Tyrode's solution (a physiological salt solution).
-
Procedure:
-
The guinea pig was euthanized, and the lungs were carefully excised.
-
A cannula was tied into the pulmonary artery for perfusion, and another into the trachea for ventilation.
-
The lungs were placed in a humidified, temperature-controlled chamber (37°C).
-
Perfusion was established with Tyrode's solution at a constant rate.
-
Cobra venom was added to the perfusion fluid.
-
The perfusate (the fluid that passed through the lungs) was collected at timed intervals.
-
-
Bioassay: The collected perfusate was tested on an isolated strip of guinea pig ileum suspended in an organ bath containing Tyrode's solution. The contraction of the ileum was recorded on a kymograph.
Linking SRS to Anaphylaxis (Kellaway & Trethewie, 1940)
Two years later, Kellaway and Everton Trethewie demonstrated that a similar slow-reacting substance was released during an anaphylactic reaction, not just in response to venom. This crucial link established the relevance of this substance in allergic responses.[1][2][3]
Experimental Protocol: Antigen-Induced Release from Sensitized Lungs (Kellaway & Trethewie, 1940)
This modified protocol was designed to mimic an allergic reaction in the laboratory.
-
Sensitization: Guinea pigs were sensitized by injecting them with a foreign protein (e.g., egg albumin) several weeks prior to the experiment. This allows the immune system to develop antibodies.
-
Apparatus and Procedure: The perfused lung setup was similar to that used by Feldberg and Kellaway.
-
Antigen Challenge: Instead of cobra venom, the specific antigen (egg albumin) was introduced into the perfusion fluid of the sensitized guinea pig lungs.
-
Bioassay: The perfusate was collected and tested on the isolated guinea pig ileum as previously described.
Definitive Characterization and Naming: SRS-A (Brocklehurst, 1960)
Walter Brocklehurst's meticulous work in 1960 solidified the identity of this substance and gave it the name "Slow-Reacting Substance of Anaphylaxis" (SRS-A).[4][5][6] He definitively distinguished it from histamine by demonstrating that its activity was not blocked by antihistamines.[4]
Experimental Protocol: Bioassay and Pharmacological Distinction (Brocklehurst, 1960)
Brocklehurst refined the bioassay and used pharmacological tools to differentiate SRS-A from histamine.
-
Tissue Preparation: Isolated guinea pig ileum was suspended in a 10 mL organ bath containing Tyrode's solution at 37°C, bubbled with air.
-
Pharmacological Blockade: The antihistamine mepyramine maleate (B1232345) (10⁻⁶ g/mL) was added to the organ bath to block the action of any histamine present in the samples.
-
Bioassay Procedure:
-
A baseline was established on the kymograph.
-
Known concentrations of histamine were added to confirm the effectiveness of the mepyramine blockade (no contraction should be observed).
-
Samples of perfusate from antigen-challenged lungs were added to the bath.
-
The slow, sustained contraction characteristic of SRS-A was recorded.
-
-
Quantification: The activity of SRS-A was quantified in "units," where one unit was defined as the amount of SRS-A that produced a contraction of the guinea pig ileum equal in height to that produced by 5 ng of histamine base (in the absence of an antihistamine).
Quantitative Data from Early Discoveries
The following tables summarize the key quantitative findings from the seminal early studies, highlighting the distinct pharmacological profiles of histamine and SRS-A.
| Parameter | Histamine | SRS-A | Reference |
| Onset of Contraction | Rapid (within seconds) | Slow and delayed (30-60 seconds) | Brocklehurst, 1960 |
| Duration of Contraction | Short-lived | Prolonged and sustained | Brocklehurst, 1960 |
| Effect of Antihistamines (Mepyramine) | Blocked | Unaffected | Brocklehurst, 1960 |
Table 1: Comparison of the Pharmacological Effects of Histamine and SRS-A on Guinea Pig Ileum.
Unraveling the Chemical Identity: The Leukotrienes
For decades, the chemical structure of SRS-A remained a mystery. It was known to be an acidic, sulfur-containing lipid, but its exact composition was elusive. In 1979, Bengt Samuelsson and his colleagues made a groundbreaking discovery: they identified SRS-A as a mixture of novel compounds derived from arachidonic acid, which they named leukotrienes .[6] Specifically, SRS-A is composed of the cysteinyl leukotrienes : LTC₄, LTD₄, and LTE₄.[7]
Purification and Structural Elucidation
The path to identifying the structure of SRS-A involved a combination of advanced purification techniques and analytical methods.
Experimental Workflow: Purification and Characterization of SRS-A
Caption: Workflow for the purification and structural elucidation of SRS-A.
The Arachidonic Acid Cascade and Leukotriene Synthesis
The discovery of the chemical nature of SRS-A revealed its origin from the metabolism of arachidonic acid, a fatty acid found in cell membranes. The synthesis of cysteinyl leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO).
Signaling Pathway: Biosynthesis of Cysteinyl Leukotrienes
Caption: Biosynthetic pathway of cysteinyl leukotrienes from arachidonic acid.
Mechanism of Action: Cysteinyl Leukotriene Receptors
The biological effects of the cysteinyl leukotrienes are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors. The activation of these receptors on smooth muscle cells, particularly in the airways, leads to the characteristic bronchoconstriction seen in asthma.
Signaling Pathway: Cysteinyl Leukotriene Receptor Signaling
Caption: Simplified signaling pathway of cysteinyl leukotrienes via the CysLT₁ receptor.
Conclusion and Future Directions
The discovery of SRS-A and its identification as the cysteinyl leukotrienes fundamentally changed our understanding of allergic inflammation and asthma. This knowledge paved the way for the development of leukotriene receptor antagonists and synthesis inhibitors, which are now established therapies for these conditions. Ongoing research continues to explore the diverse roles of leukotrienes in various inflammatory diseases, promising further therapeutic innovations. This historical and technical overview serves as a testament to the importance of fundamental research in driving clinical advancements.
References
- 1. cmaj.ca [cmaj.ca]
- 2. atsjournals.org [atsjournals.org]
- 3. NEW ORIGINAL ANTIHISTAMINE BILASTINE IN THE TREATMENT OF ALLERGIC RHINITIS | Krivopalov | Meditsinskiy sovet = Medical Council [med-sovet.pro]
- 4. academic.oup.com [academic.oup.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Our perception of the mast cell from Paul Ehrlich to now - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-reacting substance of anaphylaxis - Wikipedia [en.wikipedia.org]
